

what is the structure of Sniper(abl)-058

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sniper(abl)-058	
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An In-depth Technical Guide to the Structure and Function of Sniper(abl)-058

Introduction

Sniper(abl)-058 is a novel, synthetic hetero-bifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) family of compounds, **Sniper(abl)-058** represents a promising therapeutic strategy aimed at overcoming resistance to traditional kinase inhibitors by eliminating the target protein entirely. This document provides a detailed overview of its molecular structure, mechanism of action, and the experimental methodologies used for its characterization.

Core Molecular Structure

Sniper(abl)-058 is a chimeric molecule meticulously assembled from three distinct chemical moieties, each with a specific function. This modular design is the cornerstone of its targeted protein degradation capability.[1][2]

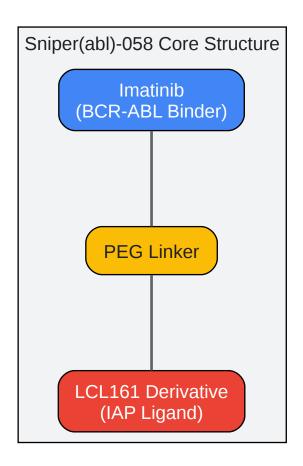
- Target-Binding Moiety (Warhead): The portion of the molecule that recognizes and binds to
 the BCR-ABL protein is Imatinib.[1][2][3][4] Imatinib is a well-characterized ATP-competitive
 inhibitor that specifically targets the ABL kinase domain, ensuring the selective recruitment of
 BCR-ABL.[1]
- E3 Ligase-Recruiting Moiety: To engage the cell's protein disposal machinery,
 Sniper(abl)-058 incorporates a derivative of LCL161. This ligand functions as a SMAC



(Second Mitochondria-derived Activator of Caspases) mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which are E3 ubiquitin ligases.[1][2]

Linker: These two functional ends are connected by a flexible polyethylene glycol (PEG)
linker. The linker's length and composition are optimized to ensure proper spatial orientation
of the target protein and the E3 ligase, facilitating the formation of a productive ternary
complex.[1][2]

The logical relationship between these components is visualized below.



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Caption: Modular composition of Sniper(abl)-058.

Table 1: Chemical Properties of Sniper(abl)-058



Property	Value	Reference(s)
IUPAC Name	4-({4-[2-(2-{2-[2-(3-{2-[(2S)-1-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl}phenoxy)ethoxy]ethoxy]ethoxy}ethoxy)acetyl]piperazin-1-yl}methyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide	[1][4]
Molecular Formula	C ₆₂ H ₇₅ N ₁₁ O ₉ S	[1][4]
Molecular Weight	1150.39 g/mol	[4]
CAS Number	2222354-61-0	[4][5]

Mechanism of Action: IAP-Mediated Protein Degradation

Sniper(abl)-058 does not function through sustained enzymatic inhibition but rather by hijacking the cell's ubiquitin-proteasome system (UPS) to specifically destroy the BCR-ABL protein.

- Ternary Complex Formation: Sniper(abl)-058 simultaneously binds to the kinase domain of the BCR-ABL oncoprotein and an IAP E3 ligase (cIAP1 or XIAP), forming a stable ternary complex.[1]
- Ubiquitination: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.
- Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome. The proteasome unfolds and cleaves the target protein into small



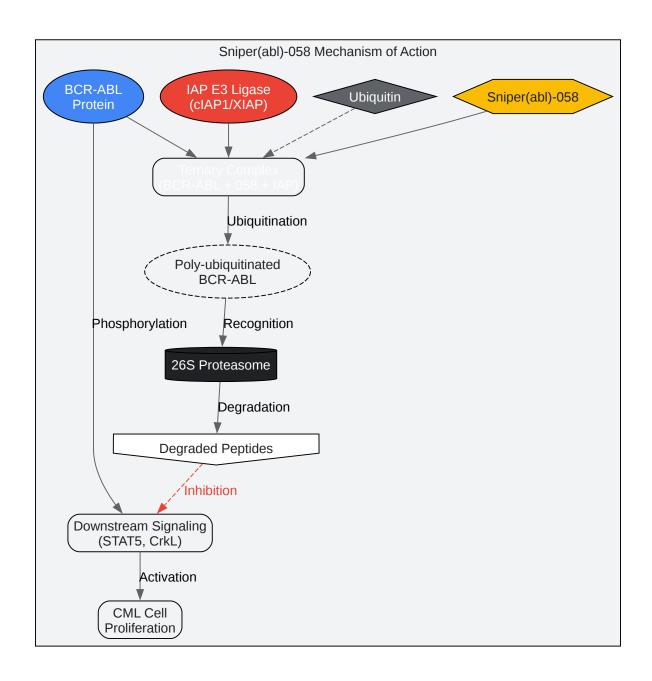




peptides, effectively eliminating it from the cell. **Sniper(abl)-058** is then released and can act catalytically to induce the degradation of another BCR-ABL molecule.

 Downstream Signaling Inhibition: The degradation of BCR-ABL leads to the swift dephosphorylation and inactivation of its downstream signaling substrates, such as STAT5 and CrkL, thereby arresting the oncogenic pathways responsible for CML cell proliferation and survival.[1]









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- To cite this document: BenchChem. [what is the structure of Sniper(abl)-058]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428556#what-is-the-structure-of-sniper-abl-058]

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